![molecular formula C8H13N3S B1395912 1-[(1,3-Thiazol-2-yl)methyl]piperazine CAS No. 885699-90-1](/img/structure/B1395912.png)

1-[(1,3-Thiazol-2-yl)methyl]piperazine

Vue d'ensemble

Description

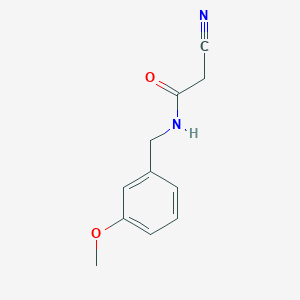

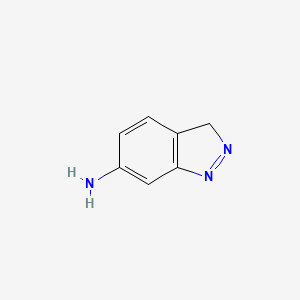

“1-[(1,3-Thiazol-2-yl)methyl]piperazine” is a chemical compound that contains a thiazole ring and a piperazine ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms. The compound is often used in the synthesis of various pharmaceuticals and biologically active agents .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . For instance, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The molecular structure of “1-[(1,3-Thiazol-2-yl)methyl]piperazine” consists of a thiazole ring and a piperazine ring . The thiazole ring is aromatic, meaning the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(1,3-Thiazol-2-yl)methyl]piperazine” include its molecular weight, which is 292.66 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Anticancer Research

1-[(1,3-Thiazol-2-yl)methyl]piperazine derivatives demonstrate potential in cancer treatment. Kostyantyn Turov (2020) investigated polyfunctional substituted 1,3-thiazoles, finding compounds with a piperazine substituent particularly effective against various cancer cell lines, including lung, kidney, and breast cancers, leukemia, and melanoma (Turov, 2020).

Anti-inflammatory Activity

Compounds containing 1-[(1,3-Thiazol-2-yl)methyl]piperazine have shown anti-inflammatory properties. A study by Aejaz Ahmed et al. (2017) synthesized novel compounds that demonstrated significant in-vitro and in-vivo anti-inflammatory activities (Ahmed, Molvi, & Khan, 2017).

Histamine H3 Receptor Antagonists

Frymarkiewicz and Walczyński (2009) explored 1-[(1,3-Thiazol-2-yl)methyl]piperazine derivatives as H3-receptor antagonists, finding compounds in this series effective in vitro. This suggests potential therapeutic applications in areas modulated by the H3 receptor (Frymarkiewicz & Walczyński, 2009).

Antibacterial and Antiviral Agents

Studies have highlighted the potential of 1-[(1,3-Thiazol-2-yl)methyl]piperazine derivatives as antibacterial and antiviral agents. Mekky and Sanad (2020) synthesized novel compounds with significant efficacy against various bacterial strains, including E. coli and S. aureus, and displayed inhibitory activities against biofilms and MurB enzyme (Mekky & Sanad, 2020). Additionally, Xia (2015) reported compounds with inhibitory effects on Xanthomonas campestris, a pathogenic bacteria, and tobacco mosaic virus (Xia, 2015).

Antidepressant and Anxiolytic Properties

The potential use of 1-[(1,3-Thiazol-2-yl)methyl]piperazine derivatives in treating depression and anxiety has been explored. Kumar et al. (2017) synthesized compounds that showed significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).

Antimicrobial Activities

Several studies have indicated the antimicrobial potential of 1-[(1,3-Thiazol-2-yl)methyl]piperazine derivatives. Menteşe et al. (2013) synthesized norfloxacin derivatives containing 1,3-thiazole, demonstrating excellent antimicrobial activities (Menteşe et al., 2013).

Antiparasitic Activity

1-[(1,3-Thiazol-2-yl)methyl]piperazine derivatives have been evaluated for their antiparasitic activities. A study by Mavrova et al. (2006) synthesized derivatives showing high efficacy against Trichinella spiralis, a parasitic worm (Mavrova, Anichina, Vuchev, Tsenov, Denkova, Kondeva, & Micheva, 2006).

Safety And Hazards

The safety information for “1-[(1,3-Thiazol-2-yl)methyl]piperazine” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Orientations Futures

Thiazoles, including “1-[(1,3-Thiazol-2-yl)methyl]piperazine”, have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that make them promising candidates for the development of various drugs and biologically active agents . Therefore, the future directions for this compound could involve further exploration of its potential uses in these areas.

Propriétés

IUPAC Name |

2-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-11(5-2-9-1)7-8-10-3-6-12-8/h3,6,9H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPNZBBYKHIRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702582 | |

| Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1,3-Thiazol-2-yl)methyl]piperazine | |

CAS RN |

885699-90-1 | |

| Record name | 1-(2-Thiazolylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885699-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)

![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)